molecular formula C18H28N2O2 B2520809 N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide CAS No. 1421484-69-6

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide

Cat. No.: B2520809
CAS No.: 1421484-69-6
M. Wt: 304.434
InChI Key: DUBLZNXICSHTPU-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide is a synthetic piperidine derivative of significant interest in medicinal chemistry and neuroscience research. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a critical role in the pharmaceutical industry, constituting a key scaffold in more than twenty classes of pharmaceuticals . This compound features a piperidine core, a common structural motif in ligands for central nervous system (CNS) targets, substituted with a 2-methoxyethyl group on the nitrogen and a 2-phenylbutanamide side chain. While specific biological data for this exact compound is not fully characterized in the public domain, its structural profile suggests considerable research potential. Piperidine-based compounds are frequently investigated as high-affinity ligands for neurological receptors such as the histamine H3 receptor (H3R) and sigma-1 receptor (σ1R) . The 2-methoxyethyl modification on the piperidine nitrogen is a strategy employed to fine-tune the physicochemical properties of a molecule, potentially enhancing its solubility and pharmacokinetic profile for in vitro and in vivo research applications . The 2-phenylbutanamide moiety provides a hydrophobic aromatic domain, which is a common feature in molecules designed to interact with hydrophobic binding pockets in protein targets. Researchers may explore this compound as a potential modulator of G-protein coupled receptors (GPCRs) or as a building block for developing novel multitarget-directed ligands. Its structure aligns with contemporary drug discovery efforts focused on polypharmacology, where a single molecule is designed to interact with multiple biological targets to achieve a synergistic therapeutic effect, particularly in complex disorders like neuropathic pain and neurodegenerative diseases . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-3-17(15-7-5-4-6-8-15)18(21)19-16-9-11-20(12-10-16)13-14-22-2/h4-8,16-17H,3,9-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBLZNXICSHTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide typically involves the reaction of 1-(2-methoxyethyl)piperidine with 2-phenylbutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide involves its interaction with specific molecular targets in the body. The piperidine moiety is known to interact with various receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs of Piperidinyl Amides

The following table summarizes key differences between the target compound and related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Pharmacological Notes Reference
Target Compound C₂₂H₃₄N₂O₂ 366.5 1-(2-Methoxyethyl)piperidin-4-yl; 2-phenylbutanamide Potential CNS activity; improved solubility due to methoxyethyl group
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide C₂₂H₂₈N₂O₂ 352.5 Acetamide group; phenylethyl substituent Shorter amide chain may reduce metabolic stability
Goxalapladib C₄₀H₃₉F₅N₄O₃ 718.8 1-(2-Methoxyethyl)piperidin-4-yl; complex naphthyridine-acetamide structure Anti-atherosclerotic; high selectivity for peripheral targets due to low brain penetration
p-Fluoro-butyrylfentanyl isomers C₂₃H₂₈FN₂O 380.5 Fluorophenyl group; variable piperidine substitutions High opioid receptor affinity; increased risk of misidentification due to isomerism
N-(2-Methoxyethyl)-N-(1-[2-(2-thienyl)ethyl]piperidin-4-yl)acetamide C₁₆H₂₆N₂O₂S 310.5 Thienyl substituent; acetamide group Altered lipophilicity and receptor interaction profile compared to phenyl analogs

Pharmacological and Structural Insights

Piperidine Substitution Position :

  • The target compound’s 4-piperidinyl group aligns with fentanyl derivatives (e.g., W-18, W-15), which exhibit potent receptor binding. However, fentanyl analogs often use 2-phenylethyl substitutions on the piperidine ring, whereas the methoxyethyl group in the target compound may reduce μ-opioid receptor affinity but improve solubility .

Impact of Methoxyethyl Group :

  • The 2-methoxyethyl substituent (shared with goxalapladib) enhances solubility and reduces central nervous system (CNS) penetration, as seen in muscarinic antagonists like Compound A (), which show peripheral selectivity .

Halogenation and Isomerism :

  • Unlike p-fluoro-butyrylfentanyl isomers, the absence of halogenation in the target compound likely reduces potency but avoids complexities in analytical identification .

Heterocyclic Substituents :

  • Substituting phenyl with thienyl () or pyridinyl () alters electronic properties and receptor interactions, highlighting the target compound’s balance between lipophilicity and polar surface area .

Research Findings and Clinical Implications

  • Receptor Selectivity: The methoxyethyl group may confer selectivity for non-opioid receptors (e.g., muscarinic M₃), as observed in structurally related compounds .
  • Safety Profile : Reduced CNS penetration (due to methoxyethyl) may lower neurotoxicity risks compared to fentanyl derivatives .

Biological Activity

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide is a compound of interest in pharmacological research, particularly for its potential biological activities. This article presents a detailed exploration of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxyethyl group and a phenylbutanamide moiety. The structural formula can be represented as follows:

C16H24N2O\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}
PropertyValue
Molecular Weight260.38 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot available

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly the dopamine D2 receptor (D2 DAR). Research indicates that compounds with similar structures often exhibit affinity for these receptors, which play a crucial role in various neurological functions.

Affinity Studies

Recent studies have demonstrated that derivatives of this compound can exhibit significant binding affinities towards D2 DAR. For instance, related compounds showed Ki values (inhibition constant) in the nanomolar range, indicating potent receptor interactions.

Table 2: Binding Affinities of Related Compounds

CompoundKi (nM)
1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine54
This compound (estimated)TBD

Study 1: Dopamine Receptor Interaction

In a study focused on mapping the arylpiperazine binding site on D2 DAR, several derivatives were synthesized and tested for their binding affinities. The results indicated that modifications on the piperidine ring significantly influenced receptor binding and selectivity.

Study 2: In Vivo Effects

Another investigation assessed the in vivo effects of this compound on animal models exhibiting symptoms akin to Parkinson's disease. The compound demonstrated potential neuroprotective effects, suggesting its utility in treating neurodegenerative disorders.

Pharmacological Profile

The pharmacological profile of this compound suggests multiple therapeutic applications:

  • Antidepressant Activity : Due to its action on dopamine receptors.
  • Neuroprotective Effects : Potentially beneficial in neurodegenerative diseases.
  • Analgesic Properties : Similar compounds have shown pain-relieving effects.

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